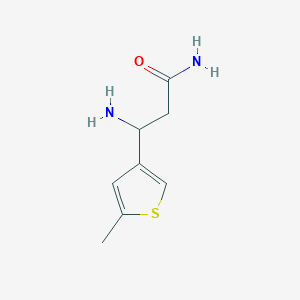

3-Amino-3-(5-methylthiophen-3-yl)propanamide

CAS No.:

Cat. No.: VC17520582

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2OS |

|---|---|

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 3-amino-3-(5-methylthiophen-3-yl)propanamide |

| Standard InChI | InChI=1S/C8H12N2OS/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H2,10,11) |

| Standard InChI Key | CWJVSJQHZNIJSW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CS1)C(CC(=O)N)N |

Introduction

3-Amino-3-(5-methylthiophen-3-yl)propanamide is a unique organic compound featuring an amino group and a propanamide functional group attached to a thiophene ring. Its molecular formula is C10H12N2OS, with a molecular weight of approximately 212.28 g/mol. This compound is classified as an amino acid derivative and is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 3-Amino-3-(5-methylthiophen-3-yl)propanamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Common analytical techniques used to characterize this compound include nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Common Reactions

-

Substitution Reactions: Alkyl halides are commonly used for substitution reactions.

-

Acylation Reactions: Acyl chlorides are used for acylation.

-

Reduction Reactions: Reducing agents like lithium aluminum hydride are used for reductions.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures to 3-Amino-3-(5-methylthiophen-3-yl)propanamide often exhibit anti-inflammatory properties by inhibiting inflammatory pathways through enzyme interaction. This suggests potential applications in pharmacology, particularly in the development of anti-inflammatory drugs.

Potential Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways |

| Pharmacological Studies | Potential applications in medicinal chemistry |

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-3-(5-methylthiophen-3-yl)propanamide, including those with furan and pyridine rings. These compounds exhibit distinct biological activities and chemical reactivities due to their unique structural features.

Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3S)-3-Amino-3-(3-methylfuran-2-yl)propanamide | C8H12N2O2 | Furan ring, potential antimicrobial properties |

| (3R)-3-Amino-3-(3-methylthiophen-2-yl)propanamide | C8H12N2OS | Thiophene ring, chiral center |

| 3-Amino-3-(5-methylthiophen-3-yl)propanamide | C10H12N2OS | Thiophene ring, potential anti-inflammatory properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume